molecular formula C18H30O3S<br>C12H25C6H4.SO3H<br>C18H30O3S B148165 2-Dodecylbenzenesulfonic acid CAS No. 27176-87-0

2-Dodecylbenzenesulfonic acid

Cat. No. B148165
CAS RN: 27176-87-0
M. Wt: 326.5 g/mol
InChI Key: WBIQQQGBSDOWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07105694B2

Procedure details

Furthermore, in JP-A-62-22751, it is disclosed that O-isopropyl-isourea dodecylbenzene sulfonate is obtained from isopropyl alcohol, cyanamide and dodecylbenzene sulfonic acid at a yield of 97.6%.
Name
O-isopropyl-isourea dodecylbenzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:13][S:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=[O:16])=[O:15])CCCCCCCCCCC.[CH:23](O[C:27](=[NH:29])[NH2:28])([CH3:25])[CH3:24].[CH:30](O)([CH3:32])[CH3:31]>>[N:28]#[C:27][NH2:29].[CH2:24]([C:22]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[S:14]([OH:13])(=[O:15])=[O:16])[CH2:23][CH2:25][CH2:31][CH2:30][CH2:32][CH2:21][CH2:22][CH2:17][CH2:18][CH2:19][CH3:20] |f:0.1|

Inputs

Step One
Name
O-isopropyl-isourea dodecylbenzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.C(C)(C)OC(N)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N#CN
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07105694B2

Procedure details

Furthermore, in JP-A-62-22751, it is disclosed that O-isopropyl-isourea dodecylbenzene sulfonate is obtained from isopropyl alcohol, cyanamide and dodecylbenzene sulfonic acid at a yield of 97.6%.
Name
O-isopropyl-isourea dodecylbenzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:13][S:14]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)(=[O:16])=[O:15])CCCCCCCCCCC.[CH:23](O[C:27](=[NH:29])[NH2:28])([CH3:25])[CH3:24].[CH:30](O)([CH3:32])[CH3:31]>>[N:28]#[C:27][NH2:29].[CH2:24]([C:22]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[S:14]([OH:13])(=[O:15])=[O:16])[CH2:23][CH2:25][CH2:31][CH2:30][CH2:32][CH2:21][CH2:22][CH2:17][CH2:18][CH2:19][CH3:20] |f:0.1|

Inputs

Step One
Name
O-isopropyl-isourea dodecylbenzene sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)OS(=O)(=O)C1=CC=CC=C1.C(C)(C)OC(N)=N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N#CN
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.